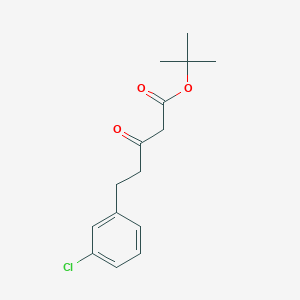

Tert-butyl 5-(3-chlorophenyl)-3-oxopentanoate

Cat. No. B1642795

M. Wt: 282.76 g/mol

InChI Key: ZFLWQGAFPAXJQP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04440779

Procedure details

Sodium hydride (5.43 g, 0.11 mol, 50% as an oil suspension) is placed in a 500 ml 3-neck flask (equipped with a thermometer, an addition funnel, and a rubber septum) under nitrogen and washed 2×100 ml hexanes to remove the oil. Then 230 ml dry THF (tetrahydrofuran) is introduced and the sodium hydride suspension is cooled to 4° and magnetically stirred. t-butylacetoacetate (16.5 ml, 0.1 mol) is added with a rate which is controlled so that the gas evolution is not too vigorous and the temperature is maintained at less than 10°. Stirring is continued until gas evolution ceases (1 hr). Then 62 ml of 1.7 M BuLi in hexane (0.105 mol) is added via syringe at a rate such that the temperature does not rise above 10°. The initial orange color becomes red during addition, but turns into pink after addition is complete. A fine solid also separates from solution. The resulting mixture is stirred for an additional 15 min. before 15.0 ml m-chlorobenzyl chloride (20.0 g, 0.125 mol) in 20 ml dry THF is added dropwise at a rate such that the temperature is maintained between 9° and 12°. When addition is complete, the cooling bath is removed and the reaction is stirred for an additional 1 hr. The reaction mixture is then poured into a 2 l Erlenmeyer flask and 300 ml diethyl ether is added followed by the addition of 130 ml cold 3 N aqueous HCl with stirring. The mixture is stirred for 15 min, and the layers are separated, and the acid layer is washed twice with 150 ml diethyl ether. The combined organic layers are then washed twice with 200 ml of water, 2×100 ml of aqueous 1% Citric acid (pH 4.5), and finally with 100 ml saturated aqueous brine. The organic layer is dried with anhydrous sodium sulfate and the solvent removed to give 24.5 g of t-butyl 5-(m-chlorophenyl)-3-oxo-pentanoate.

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].[C:3]([O:7][C:8](=[O:13])[CH2:9][C:10]([CH3:12])=[O:11])([CH3:6])([CH3:5])[CH3:4].[Li]CCCC.CCCCCC.[Cl:25][C:26]1[CH:27]=[C:28]([CH:31]=[CH:32][CH:33]=1)[CH2:29]Cl>O1CCCC1>[Cl:25][C:26]1[CH:27]=[C:28]([CH2:29][CH2:12][C:10](=[O:11])[CH2:9][C:8]([O:7][C:3]([CH3:6])([CH3:4])[CH3:5])=[O:13])[CH:31]=[CH:32][CH:33]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

16.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(CC(=O)C)=O

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(CCl)C=CC1

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

magnetically stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(equipped with a thermometer, an addition funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

a rubber septum) under nitrogen and washed 2×100 ml hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the oil

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then 230 ml dry THF (tetrahydrofuran) is introduced

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the sodium hydride suspension is cooled to 4°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature is maintained at less than 10°

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is continued until gas evolution ceases (1 hr)

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

does not rise above 10°

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The initial orange color becomes red during addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

pink after addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added dropwise at a rate such that the temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is maintained between 9° and 12°

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooling bath is removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction is stirred for an additional 1 hr

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture is then poured into a 2 l Erlenmeyer flask and 300 ml diethyl ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by the addition of 130 ml cold 3 N aqueous HCl

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred for 15 min

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers are separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the acid layer is washed twice with 150 ml diethyl ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers are then washed twice with 200 ml of water, 2×100 ml of aqueous 1% Citric acid (pH 4.5)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer is dried with anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(C=CC1)CCC(CC(=O)OC(C)(C)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 24.5 g | |

| YIELD: CALCULATEDPERCENTYIELD | 86.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |